1-[4-(Methylthio)phenyl]-2-methyl-2-propanol
Description
1-[4-(Methylthio)phenyl]-2-methyl-2-propanol is a tertiary alcohol derivative featuring a methylthio-substituted aromatic ring (4-(methylthio)phenyl) attached to a branched propanol backbone. The compound’s structure includes a sulfur-containing methylthio group (–SCH₃) at the para position of the benzene ring and a geminal dimethyl group (–C(CH₃)₂OH) at the second carbon of the propanol chain.
For instance, identifies 1-[4-(methylthio)phenyl]propan-2-ol (deamino-hydroxy 4-MTA) as a phase I metabolite of 4-MTA, which undergoes glucuronidation or sulfation for excretion.
Properties
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSKPQLQUGADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Methylthio)phenyl]-2-methyl-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of catalytic processes to enhance the yield and purity of the compound. For instance, the use of palladium-catalyzed coupling reactions can be employed to synthesize the compound on a larger scale.
Chemical Reactions Analysis
1-[4-(Methylthio)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1-[4-(Methylthio)phenyl]-2-methyl-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Methylthio)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and receptor functions. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-[4-(Methylthio)phenyl]-2-methyl-2-propanol and Analogous Compounds
Key Observations:
- Polarity and Solubility: The tertiary alcohol in the target compound reduces hydrogen-bonding capacity compared to primary (e.g., 1-(4-Methylphenyl)-1-propanol) or secondary alcohols (e.g., 1-(4-Fluoro-2-methylphenyl)-2-propanol). This likely increases its lipophilicity, favoring membrane permeability but reducing water solubility.
- Electron-Withdrawing vs. Electron-Donating Groups: The methylthio (–SCH₃) group is weakly electron-donating, contrasting with the nitro (–NO₂) group in the chloramphenicol analog, which is strongly electron-withdrawing.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Notes:
- The target compound’s higher molecular weight and branched structure contribute to a higher estimated boiling point compared to linear-chain analogs.
- The methylthio group increases LogP (lipophilicity) relative to compounds with halogens (e.g., fluorine) or simple methyl groups.
Research Findings and Implications
- Metabolic Stability: The tertiary alcohol structure may reduce susceptibility to oxidative metabolism compared to secondary alcohols like 1-[4-(methylthio)phenyl]propan-2-ol.
- Synthetic Utility: The compound’s sulfur-containing aromatic ring could serve as a precursor for sulfoxide or sulfone derivatives, akin to hydroxyacetophenones with methylsulfinyl groups.
Biological Activity
1-[4-(Methylthio)phenyl]-2-methyl-2-propanol is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, toxicity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a phenolic structure with a methylthio group, which may influence its biological interactions. The chemical structure can be represented as follows:
This compound exhibits properties that allow it to interact with biological systems, potentially affecting various metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good human intestinal absorption. In silico models predict that the compound can cross the blood-brain barrier, although it has a high plasma protein binding rate (>95%), suggesting limited distribution in body tissues .
Key Pharmacokinetic Findings:
- Absorption: Good intestinal absorption.
- Distribution: High plasma protein binding; lower volume of distribution.
- Metabolism: Subject to hepatic metabolic degradation including S-demethylation and keto-hydroxylation .
Toxicological Profile
Toxicological studies reveal significant insights into the safety profile of this compound. In animal studies, treatment-related effects were observed at various dosages:
| Dosage (mg/kg bw/day) | Observed Effects |
|---|---|
| 25 | Paleness of eye fundus |
| 75 | Mild neurological effects |
| 220 | Eye opacity, locomotor impairment |
| 300 | Significant liver weight increase, haemosiderosis in spleen |
The No Observed Adverse Effect Level (NOAEL) was established at 100 mg/kg bw/day based on biochemical changes and histopathological findings .
Biological Activity
Research indicates that this compound may exhibit anti-inflammatory properties through mechanisms such as transrepression of inflammatory pathways. For instance, it has been suggested that the compound can inhibit NF-kB and AP-1 mediated pathways, leading to downregulation of various inflammatory mediators .
Case Studies:
- In Vitro Studies: The compound was tested for genotoxicity using bacterial reverse mutation assays and mammalian chromosome aberration tests, showing negative results up to specific concentrations, indicating a low risk for genetic damage .
- In Vivo Studies: Animal studies demonstrated dose-dependent effects on body weight and food consumption alongside increased levels of liver enzymes (ALT and AST), suggesting potential liver stress at higher dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
